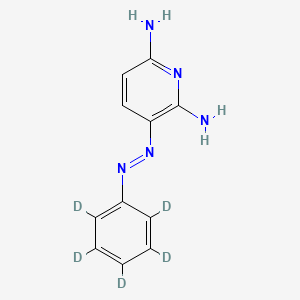
Phenazopyridine-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenazopyridine-d5 is a deuterated form of phenazopyridine, a compound commonly used as a urinary tract analgesic. The deuterium atoms replace hydrogen atoms in the phenazopyridine molecule, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic research. Phenazopyridine itself is known for its ability to relieve pain, burning, and discomfort caused by urinary tract infections, surgery, or injury to the urinary tract .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenazopyridine-d5 typically involves the introduction of deuterium atoms into the phenazopyridine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process generally involves the use of deuterium gas (D2) in the presence of a suitable catalyst under controlled conditions to replace hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient and safe production of the deuterated compound. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to achieve high yields and purity of this compound.
化学反応の分析
Types of Reactions
Phenazopyridine-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form amines.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield N-oxides, while reduction can produce various amines.
科学的研究の応用
Phenazopyridine-d5 has several scientific research applications, including:
Biological Studies: This compound is used in biological research to investigate its effects on cellular processes and its potential as a kinase inhibitor.
Medical Research: The compound is studied for its analgesic properties and its potential use in treating urinary tract discomfort.
Industrial Applications: this compound is used in the development of new pharmaceuticals and in the study of drug interactions and stability.
作用機序
The mechanism of action of phenazopyridine-d5 is similar to that of phenazopyridine. It exerts its effects by providing a direct topical analgesic effect on the mucosal lining of the urinary tract. This is achieved through the inhibition of voltage-gated sodium channels and possibly group A nerve fibers . Additionally, this compound has been shown to inhibit certain kinases involved in cellular processes, such as the phosphatidylinositol kinases .
類似化合物との比較
Phenazopyridine-d5 can be compared with other similar compounds, such as:
Phenazopyridine: The non-deuterated form, which is widely used as a urinary tract analgesic.
Oxybutynin: Another urinary tract analgesic used to relieve symptoms of overactive bladder.
Pyridium: A brand name for phenazopyridine, used for similar purposes.
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in scientific research for studying metabolic pathways and drug interactions.
特性
分子式 |
C11H11N5 |
|---|---|
分子量 |
218.27 g/mol |
IUPAC名 |
3-[(2,3,4,5,6-pentadeuteriophenyl)diazenyl]pyridine-2,6-diamine |
InChI |
InChI=1S/C11H11N5/c12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8/h1-7H,(H4,12,13,14)/i1D,2D,3D,4D,5D |
InChIキー |
QPFYXYFORQJZEC-RALIUCGRSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N=NC2=C(N=C(C=C2)N)N)[2H])[2H] |
正規SMILES |
C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


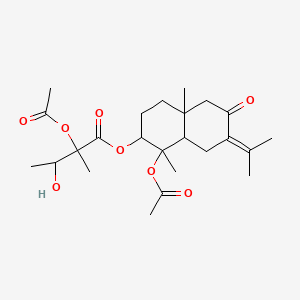
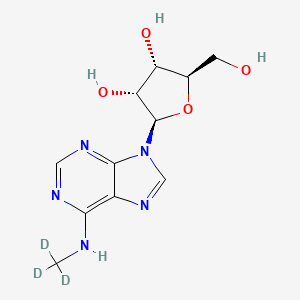

![2-(Acetoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline 5-oxide](/img/structure/B13442838.png)
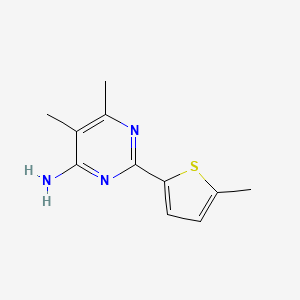
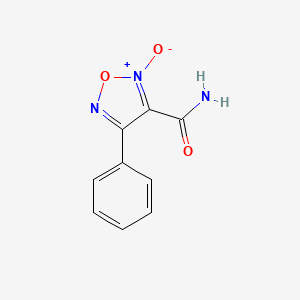
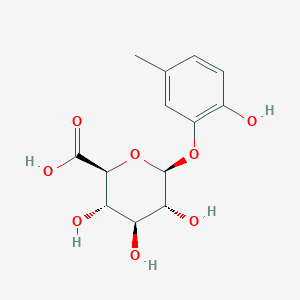
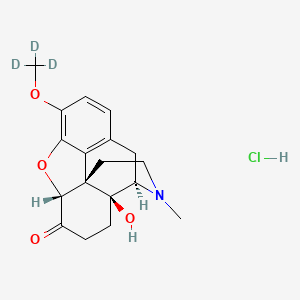
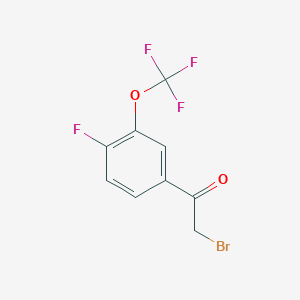
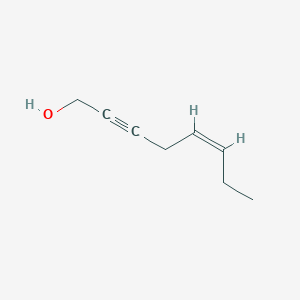
![2-fluoro-1-[(3R,4R,5S)-5-hydroxy-4-methyloxolan-3-yl]ethanone](/img/structure/B13442886.png)

![methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13442897.png)
![[1,1'-Biphenyl]-3-carboxylic acid, 2',4'-difluoro-2-hydroxy-](/img/structure/B13442907.png)
